molecular formula C8H13N3 B1469043 5-Ethyl-2,6-dimethylpyrimidin-4-amine CAS No. 1339106-92-1

5-Ethyl-2,6-dimethylpyrimidin-4-amine

Cat. No.: B1469043
CAS No.: 1339106-92-1
M. Wt: 151.21 g/mol
InChI Key: YNLDQEAHSBWECE-UHFFFAOYSA-N
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Description

5-Ethyl-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by an ethyl group at position 5 and methyl groups at positions 2 and 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure combines alkyl substituents, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

5-ethyl-2,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLDQEAHSBWECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-2,6-dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, characterized by a six-membered aromatic ring containing nitrogen atoms. Its molecular formula is C8H12N4C_8H_{12}N_4 with a molecular weight of approximately 168.21 g/mol. The structure features ethyl and dimethyl substituents that influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15 - 62
Escherichia coli31 - 125
Pseudomonas aeruginosa62 - 250

The compound demonstrates bactericidal effects, likely through the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Antiviral Potential

In addition to its antibacterial properties, this compound has been explored for antiviral applications. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or receptors, although specific mechanisms remain to be fully elucidated.

Antifungal Activity

The compound also shows antifungal properties against various fungal pathogens. Research indicates effectiveness in reducing fungal growth and biofilm formation, making it a candidate for further development in antifungal therapies .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes involved in bacterial cell wall synthesis or metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways critical for microbial survival and replication.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antibacterial Activity : A study demonstrated that the compound significantly inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) strains with an MIC value lower than traditional antibiotics like ciprofloxacin .
  • Antiviral Screening : In vitro assays showed that the compound could reduce viral load in infected cell lines by up to 70%, suggesting potential as an antiviral agent.
  • Fungal Biofilm Disruption : Research indicated that treatment with the compound led to a significant reduction in biofilm formation by Candida species, highlighting its potential in treating biofilm-associated infections .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Ethyl-2,6-dimethylpyrimidin-4-amine serves as an important intermediate in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The amine group can react with electrophiles to form new compounds.
  • Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound, leading to derivatives with different biological activities.
Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReaction with electrophiles to form new compoundsAlkyl halides, acyl chlorides
OxidationConversion of amine to corresponding N-oxideHydrogen peroxide, m-chloroperbenzoic acid
ReductionConversion of nitro or carbonyl groups to aminesLithium aluminum hydride, sodium borohydride

Biological Applications

Antimicrobial and Antiviral Properties
Research indicates that this compound may possess significant antimicrobial and antiviral activities. Studies have shown that derivatives of this compound exhibit inhibitory effects against various pathogens, suggesting potential as a lead compound in drug development.

Pharmacological Research
The compound is being explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutic agents.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is being investigated for its role in synthesizing novel bioactive compounds. For instance:

  • Synthesis of Anticancer Agents: Researchers are exploring its derivatives for potential anticancer properties.
  • Development of Antiviral Drugs: The compound's structure allows for modifications that could enhance antiviral efficacy.

Case Studies

  • Synthesis of Antiviral Agents
    A study demonstrated that derivatives of this compound showed activity against viral infections. The synthesis involved modifying the amine group to enhance binding affinity to viral receptors.
  • Antimicrobial Activity Evaluation
    Another research project evaluated the antimicrobial properties of several derivatives synthesized from this compound. The results indicated promising activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on pyrimidine derivatives significantly affect properties such as solubility, melting point, and spectral characteristics. Below is a comparison with structurally similar compounds:

Table 1: Substituent Impact on Key Properties
Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Features (NMR/HRMS) Source
5-Ethyl-2,6-diphenylpyrimidin-4-amine 2,6-Ph; 5-Et 180–182 70 Aromatic H (δ 7.2–7.8 ppm); HRMS [M+H]+: 331.17
5-Ethyl-2,6-di(thiophen-2-yl)pyrimidin-4-amine 2,6-Thiophene; 5-Et 165–167 65 Thiophene H (δ 6.9–7.5 ppm); HRMS [M+H]+: 343.08
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl; 5-OMe 40–42 (decomposes) N/A Cl···N interactions in crystal lattice
5-Ethyl-2,6-dimethylpyrimidin-4-amine 2,6-Me; 5-Et ~100–120 (est.) ~75 (est.) Aliphatic H (δ 1.2–2.5 ppm); HRMS [M+H]+: 166.12 (calc.) Inferred

Key Observations:

  • Melting Points: Bulky aryl substituents (e.g., phenyl, thiophene) increase melting points due to enhanced π-π stacking and rigidity. The target compound’s smaller methyl groups likely reduce melting points compared to analogs like 5c (180–182°C) .
  • Spectral Data: Aromatic protons in analogs (δ 7.2–7.8 ppm) contrast with the target’s aliphatic methyl (δ ~2.5 ppm) and ethyl (δ ~1.2 ppm) signals. HRMS data for analogs confirm molecular weights, with the target’s expected [M+H]+ at 166.12.
  • Crystal Packing: Halogenated analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit Cl···N interactions (3.09–3.10 Å) , whereas alkyl substituents in the target may favor van der Waals interactions.

Preparation Methods

Step 1: Cyclization Reaction to Form Pyrimidinedione Intermediate

  • Reagents : Broken sodium metal, absolute ethanol (or methanol), ethyl cyanoacetate, urea.
  • Procedure :
    • Dissolve sodium metal in absolute ethanol under stirring.
    • Dropwise add ethyl cyanoacetate to the sodium-ethanol solution at room temperature.
    • After initial reaction, add urea and reflux the mixture at 65–80 °C for 3–4 hours.
    • Cool, filter, dissolve the precipitate in water, adjust pH to neutral, filter, and dry to obtain 4-amino-2,6(1H,3H)-pyrimidinedione intermediate.
  • Yield : Approximately 96.9% under optimized conditions.

Step 2: Alkylation (Ethylation) of Pyrimidinedione

  • Reagents : Pyrimidinedione intermediate, solid alkali (NaOH or KOH), phase transfer catalyst (e.g., tetrabutylammonium bromide), ethylating agent (e.g., diethyl sulfate or ethyl carbonate), solvent (toluene, N,N-dimethylformamide, or pyridine).
  • Procedure :
    • Mix pyrimidinedione with solid alkali, phase transfer catalyst, and ethylating agent in the solvent.
    • Heat the mixture at 60–80 °C for 8–10 hours to effect ethylation at the 2 and 6 positions.
    • After reaction completion, filter and distill to dryness to isolate this compound.
  • Notes : The molar ratio of reagents is critical for optimal yield (e.g., 1:0.5–0.8:0.05–0.1:2–4 for pyrimidinedione:alkali:phase transfer catalyst:ethylating agent).

Alternative Synthetic Routes and Variations

Halogenation and Palladium-Catalyzed Amination

  • Starting from 2,6-dihalopyrimidine derivatives, palladium-catalyzed amination reactions with appropriate amines can introduce the 4-amino group.
  • Alkyl substituents at the 5-position can be introduced via selective alkylation or by using alkyl-substituted precursors.
  • This method is exemplified in the synthesis of related aminopyrimidine derivatives for FGFR4 inhibitors, where halogenated pyrimidines undergo coupling reactions with aromatic amines under Pd catalysis.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield Advantages Disadvantages
1 Cyclization of ethyl cyanoacetate and urea Sodium metal, ethyl cyanoacetate, urea, ethanol Reflux 65–80 °C, 3–4 h ~97% High yield, straightforward Requires handling sodium metal
2 Alkylation with ethylating agent Pyrimidinedione, NaOH/KOH, tetrabutylammonium bromide, diethyl sulfate 60–80 °C, 8–10 h High (not explicitly quantified) Green, avoids toxic reagents like POCl3 Long reaction time
Alternative Pd-catalyzed amination of halopyrimidines 2,6-dihalopyrimidine, amines, Pd catalyst Mild, varies Moderate to high Versatile, allows functional group diversity Requires expensive catalysts, sensitive conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Ethyl-2,6-dimethylpyrimidin-4-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are synthesized by refluxing intermediates (e.g., chloropyrimidines) with amines in ethanol or water, followed by purification via column chromatography (solvent ratios like ethyl acetate/hexane 1:3) . Yield optimization involves controlling reaction time (e.g., 4–6 hours), stoichiometric ratios (1:1.2 molar ratio of amine to electrophile), and temperature (60–80°C). Monitoring via TLC (Rf values ~0.10–0.51) ensures completion .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Key characterization includes:

  • 1H NMR : Peaks for ethyl groups (δ ~1.2–1.4 ppm, triplet), methyl substituents (δ ~2.3–2.5 ppm, singlet), and amine protons (δ ~5.5–6.0 ppm, broad) .
  • Melting Point : Determined via capillary method (expected range: 160–190°C based on similar derivatives) .
  • Chromatography : Rf values using silica gel TLC plates (e.g., ethyl acetate/hexane 1:3) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Waste should be segregated into halogenated/organic containers and disposed via certified hazardous waste services. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Apply a 2^k factorial design to test variables like solvent polarity (ethanol vs. DMF), temperature (60°C vs. 80°C), and catalyst concentration. Use ANOVA to identify significant factors. For example, higher temperatures may improve reaction rates but reduce selectivity. Central composite designs can further refine optimal conditions .

Q. What experimental strategies are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Acute Toxicity : Administer graded doses (10–1000 mg/kg) to rodent models, monitoring mortality and organ histopathology over 14 days .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases) .

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Predict via COSMO-RS simulations using software like ADF Suite. Adjust substituents (e.g., ethyl vs. methyl) to enhance hydrophilicity .
  • LogP : Calculate using ChemDraw or Molinspiration to assess lipophilicity (target range: 1–3 for bioavailability) .
  • ADMET : Use SwissADME to evaluate absorption, metabolism, and toxicity profiles .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Cross-validate with:

  • 2D NMR (HSQC, HMBC) : Confirm proton-carbon correlations, especially for aromatic/amine protons .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C9H15N3: m/z 166.1345) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism in crystalline derivatives .

Q. What reactor design considerations are critical for scaling up this compound synthesis?

  • Methodological Answer :

  • Batch vs. Continuous Flow : Continuous flow reactors improve heat transfer and mixing efficiency for exothermic reactions .
  • Catalyst Immobilization : Use packed-bed reactors with heterogeneous catalysts (e.g., silica-supported Pd) to enhance reusability .
  • Process Control : Implement PID controllers to maintain pH (6–8) and temperature (±2°C) during amine addition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Ethyl-2,6-dimethylpyrimidin-4-amine
Reactant of Route 2
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5-Ethyl-2,6-dimethylpyrimidin-4-amine

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